REACTION_CXSMILES
|
S(=O)(=O)(O)O.[OH:6][C:7]1[CH:8]=[N:9][C:10]2[C:15]([C:16]=1[C:17]([OH:19])=[O:18])=[CH:14][C:13]([O:20][CH3:21])=[CH:12][CH:11]=2.[CH3:22]O>>[CH3:22][O:18][C:17]([C:16]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:20][CH3:21])[CH:14]=2)[N:9]=[CH:8][C:7]=1[OH:6])=[O:19]
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=NC2=CC=C(C=C2C1C(=O)O)OC
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Solvent is then evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is quenched with the dropwise addition at 0° C. of saturated sodium hydrogen carbonate aqueous solution
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(C=NC2=CC=C(C=C12)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |